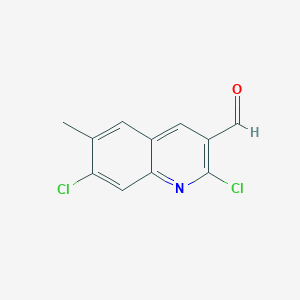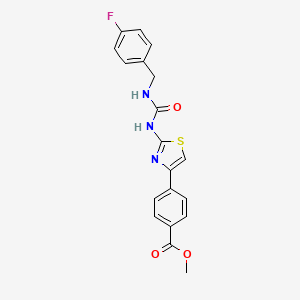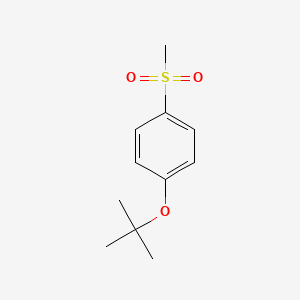methanone CAS No. 1093602-42-6](/img/structure/B14132518.png)
[5-(4-bromophenyl)-1H-pyrazol-3-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone: is a complex organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyrazole ring through cyclization reactions. The indole derivative is then introduced via a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the bromophenyl group, resulting in different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, especially in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the pyrazole and indole rings can enhance biological activity, leading to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound’s structure allows for versatile interactions with different biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-fluorophenyl)-1H-pyrazol-3-ylmethanone
- 5-(4-methylphenyl)-1H-pyrazol-3-ylmethanone
Uniqueness
The uniqueness of 5-(4-bromophenyl)-1H-pyrazol-3-ylmethanone lies in the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its chlorinated, fluorinated, and methylated analogs, the brominated compound exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
1093602-42-6 |
|---|---|
Molecular Formula |
C19H16BrN3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C19H16BrN3O/c1-12-10-14-4-2-3-5-18(14)23(12)19(24)17-11-16(21-22-17)13-6-8-15(20)9-7-13/h2-9,11-12H,10H2,1H3,(H,21,22) |
InChI Key |
PDAMEJCBVIIIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



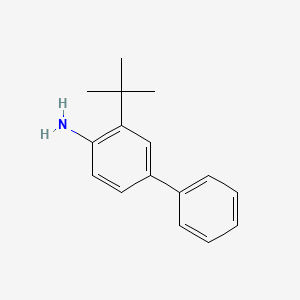

![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
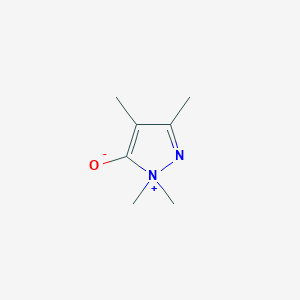
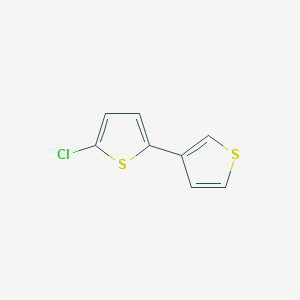
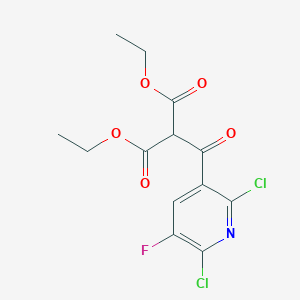
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
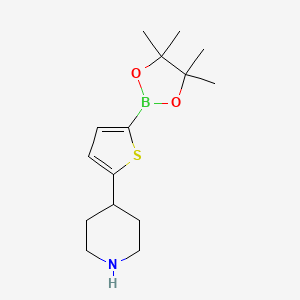
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)

